H-D-Phg-otbu hcl

Overview

Description

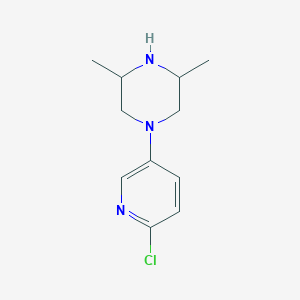

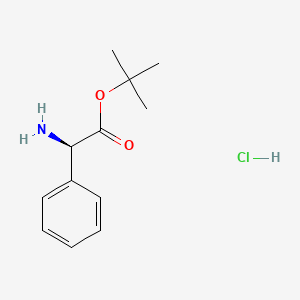

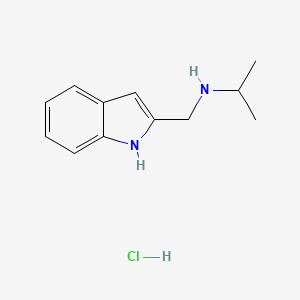

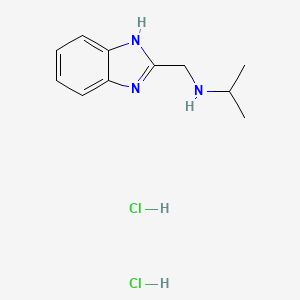

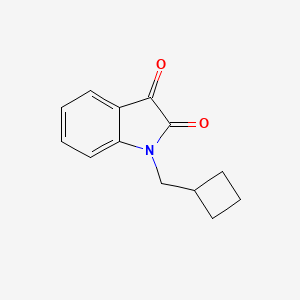

H-D-Phg-otbu hcl, also known as tert-butyl (2S)-amino (phenyl)ethanoate hydrochloride, is a chemical compound with the CAS Number: 161879-12-5 . It has a molecular weight of 243.73 and is typically a white solid .

Molecular Structure Analysis

The molecular formula of this compound is C12H18ClNO2 . The InChI code for this compound is 1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1 .

Physical And Chemical Properties Analysis

This compound is a white solid . It has a predicted boiling point of 280.2±20.0 °C and a predicted relative density (water=1) of 1.056±0.06 g/cm3 .

Scientific Research Applications

Biodegradable Polymers for Tissue Engineering

Polyhydroxybutyrate (PHB) in Tissue Regeneration : Research on biodegradable polymers like polyhydroxybutyrate (PHB) and its copolymers emphasizes their potential in tissue engineering applications. These materials degrade into biocompatible by-products, such as D,L-beta-hydroxybutyrate (HB), which can promote cell proliferation in high-density cultures by preventing cell death. This property makes PHB and its derivatives, including polyhydroxybutyrate-co-hydroxyhexanoate (PHBHHx), promising materials for regenerative medicine, particularly in applications requiring the regeneration of large numbers of cells (Cheng et al., 2006).

Biodegradable Triblock Copolymers for Drug Delivery

PHB-Based Triblock Copolymers : The development of amphiphilic triblock copolymers using polyhydroxyalkanoates (PHAs) with a PHB hydrophobic segment has shown high colloidal stability and low critical micellar concentration values. These properties are advantageous for the elaboration of drug delivery systems. The synthesis of these copolymers involves controlled ring-opening polymerization (ROP) of benzyl β-malolactonate, demonstrating the capacity to create self-assembled systems with potential for various biomedical applications (Barouti & Guillaume, 2016).

Hydrogels in Regenerative Medicine

Hydrogel Applications : Hydrogels (HGs) are utilized extensively in regenerative medicine due to their unique physicochemical properties that facilitate easy modification for specific uses. They have been applied in wound treatment and tissue engineering, showcasing the versatility of these materials in modern medicine. Chemical modifications of HGs can enhance their functionality for targeted applications, including drug delivery and cell encapsulation, underscoring their critical role in advancing tissue engineering and regenerative medicine practices (Chyzy & Plonska-Brzezinska, 2020).

Safety and Hazards

H-D-Phg-otbu hcl is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor if exposed . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for H-D-Phg-otbu hcl are not provided in the search results, its role as a lead compound for chiral ligands and catalysts in organic chemical synthesis suggests that it will continue to be important in the fields of drug synthesis, asymmetric synthesis, and organic synthesis .

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYKTKOQAVJTOU-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)

![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)

![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)

![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)

![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)